8-(Bromomethyl)isoquinoline hydrobromide

Description

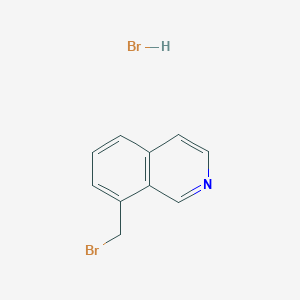

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-(bromomethyl)isoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-5,7H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXWIHGLONBFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-(Bromomethyl)isoquinoline Hydrobromide

This guide provides a comprehensive technical overview of 8-(Bromomethyl)isoquinoline hydrobromide (CAS Number: 1215541-16-4), a key building block for researchers, medicinal chemists, and professionals in drug development. This document will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, key applications, and essential safety and handling information.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline framework is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active compounds. Its rigid bicyclic structure serves as a versatile scaffold for the design of molecules with diverse therapeutic applications, including anticancer, antimicrobial, and antihypertensive agents.[1][2][3] The introduction of a reactive bromomethyl group at the 8-position, as in 8-(bromomethyl)isoquinoline, provides a crucial handle for synthetic chemists to elaborate the core structure and explore new chemical space. The hydrobromide salt form of this compound often enhances its stability and handling characteristics, making it a more convenient reagent for laboratory use.[4]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its effective application in research and development.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonym | 8-(Bromomethyl)-8-azanaphthalene hydrobromide | [5] |

| CAS Number | 1215541-16-4 | [5][6] |

| Molecular Formula | C₁₀H₉Br₂N | [6] |

| Molecular Weight | 303.00 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Purity | ≥95% | [5] |

| Melting Point | Not explicitly available for the hydrobromide salt. The related compound, 1-(bromomethyl)isoquinoline hydrobromide, has a melting point of 180-190 °C, suggesting a relatively high melting point for the 8-bromo isomer as well. | [7][8] |

| Solubility | The hydrobromide salt form generally enhances solubility in polar solvents.[9] Detailed solubility data is not widely published, but it is expected to be soluble in polar protic solvents like methanol and water, and potentially in polar aprotic solvents like DMSO and DMF. |

Synthesis of this compound: A Step-by-Step Protocol

Synthesis of 8-Methylisoquinoline

The initial step involves the synthesis of 8-methylisoquinoline. Several methods for the synthesis of substituted quinolines and isoquinolines are known, such as the Skraup synthesis or the Doebner-von Miller reaction for quinolines. A plausible approach for 8-methylisoquinoline would be a variation of these established methods, starting from commercially available o-toluidine.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Charging Reagents: To the flask, add o-toluidine and glycerol.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with constant stirring. The addition is exothermic and should be controlled.

-

Moderator: Add ferrous sulfate as a moderator to control the reaction's vigor.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically around 130-150°C) for several hours.

-

Work-up: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: The crude 8-methylisoquinoline is then purified by steam distillation or column chromatography to yield the pure product.

Free-Radical Bromination of 8-Methylisoquinoline

The conversion of 8-methylisoquinoline to 8-(bromomethyl)isoquinoline is achieved through a free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator such as benzoyl peroxide or AIBN.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylisoquinoline in a suitable solvent such as carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.

-

Reaction Conditions: The mixture is heated to reflux and irradiated with a light source (e.g., a sunlamp) to initiate the radical reaction. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Isolation of the Free Base: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 8-(bromomethyl)isoquinoline free base. This can be purified by column chromatography.

-

Hydrobromide Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrobromic acid in a compatible solvent is added dropwise with stirring. The hydrobromide salt will precipitate out of the solution.

-

Final Product: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Key Applications in Research and Development

This compound is a valuable reagent in organic synthesis, primarily serving as an electrophilic building block for the introduction of the isoquinolin-8-ylmethyl moiety into various molecules.

Drug Discovery and Medicinal Chemistry

The isoquinoline core is a cornerstone in medicinal chemistry. The reactive bromomethyl group of 8-(bromomethyl)isoquinoline allows for its facile reaction with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This enables the synthesis of a diverse library of isoquinoline derivatives for biological screening.

-

Enzyme Inhibitors: The free base, 8-(bromomethyl)isoquinoline, has been identified as a condensed heterocyclic inhibitor of CD26 (dipeptidyl peptidase-4), an enzyme implicated in glucose metabolism.[10] This highlights the potential for derivatives of this compound to be explored as antidiabetic agents.

-

Anticancer Agents: Many isoquinoline alkaloids and their synthetic analogs exhibit potent anticancer activity. The ability to functionalize the 8-position allows for the modulation of the molecule's steric and electronic properties to optimize its interaction with biological targets.

-

Other Therapeutic Areas: The versatility of the isoquinoline scaffold extends to the development of agents for various other diseases, making 8-(bromomethyl)isoquinoline a valuable starting material for a broad range of drug discovery programs.[2][11]

Materials Science

The rigid, planar structure of the isoquinoline ring system also makes it an interesting component for the development of novel organic materials with specific electronic or photophysical properties. The bromomethyl group can be used to anchor the isoquinoline core to polymers or other molecular frameworks to create functional materials.

Safety, Handling, and Storage

| Hazard Category | Recommendations |

| Health Hazards | Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Irritation: Causes skin, eye, and respiratory tract irritation.[8] |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles or a face shield. Skin Protection: Wear compatible chemical-resistant gloves. Respiratory Protection: Use in a well-ventilated area or with a certified respirator. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. |

| First Aid | Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Skin Contact: Immediately wash with soap and plenty of water. Inhalation: Remove to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure. |

Conclusion

This compound is a strategically important synthetic intermediate that provides a gateway to a wide array of novel isoquinoline derivatives. Its utility in drug discovery, particularly in the search for new enzyme inhibitors and anticancer agents, is significant. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, key applications, and essential safety information to empower researchers to effectively and safely utilize this valuable chemical tool in their scientific endeavors.

References

- Synthesis method of 4-aminoisoquinoline-8-methyl formate. (2015). Google Patents.

- Synthesis method of 4-aminoisoquinoline-8-methyl formate. (2015). Google Patents.

-

What are the applications of 8-bromoisoquinoline? (2023). Knowledge. Retrieved January 19, 2026, from [Link]

-

Synthesis of 8-methylquinoline. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved January 19, 2026, from [Link]

-

Buy 1-(bromomethyl)isoquinoline hydrobromide from Conier Chem&Pharma Limited. (n.d.). Chemsrc. Retrieved January 19, 2026, from [Link]

-

Synthesis of 3-Methyl Isoquinolines. (n.d.). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

-

1-(BROMOMETHYL)ISOQUINOLINE HYDROBROMIDE. (n.d.). Chemsrc. Retrieved January 19, 2026, from [Link]

-

Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEET. (n.d.). Greenbook.net. Retrieved January 19, 2026, from [Link]

-

Halogenation of 8-methyl quinoline. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

SAFETY DATA SHEET. (2015). National Institute of Standards and Technology. Retrieved January 19, 2026, from [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]

-

8-(Bromomethyl)quinoline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- Method of preparing 5- or 8-bromoisoquinoline derivatives. (1999). Google Patents.

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]

-

Safety Data Sheet. (2025). Mapei. Retrieved January 19, 2026, from [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 1215541-16-4 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 1-(BROMOMETHYL)ISOQUINOLINE HYDROBROMIDE | CAS#:337508-56-2 | Chemsrc [chemsrc.com]

- 9. CAS 337508-56-2: Isoquinoline, 1-(bromomethyl)-, hydrobrom… [cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. What are the applications of 8-bromoisoquinoline? - Knowledge [allgreenchems.com]

8-(Bromomethyl)isoquinoline hydrobromide molecular weight

An In-depth Technical Guide to 8-(Bromomethyl)isoquinoline hydrobromide

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block essential for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, reactivity, synthetic applications, and critical safety protocols, moving beyond simple data presentation to explain the scientific rationale behind its use in advanced chemical synthesis.

Core Chemical Identity and Physicochemical Properties

This compound is a salt composed of a protonated 8-(bromomethyl)isoquinoline cation and a bromide anion. The isoquinoline scaffold is a fundamental motif in a vast number of natural products and pharmacologically active molecules.[1] The introduction of a bromomethyl group at the 8-position transforms it into a highly valuable electrophilic intermediate for constructing more complex molecular architectures.

Molecular Structure

The structure consists of a bicyclic aromatic isoquinoline ring system, where a bromomethyl (-CH2Br) group is attached to the C8 position. The nitrogen atom in the isoquinoline ring is protonated and forms an ionic bond with a bromide counter-ion.

Caption: General workflow for the synthetic application of the title compound.

Experimental Protocol: Synthesis of a Tertiary Amine

This section provides a trusted, self-validating protocol for the N-alkylation of a secondary amine using this compound.

Objective: To synthesize 8-((diethylamino)methyl)isoquinoline.

Materials:

-

This compound (1.0 eq)

-

Diethylamine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 303 mg, 1.0 mmol) and anhydrous potassium carbonate (345 mg, 2.5 mmol).

-

Causality: A dry, inert atmosphere prevents the introduction of water, which could hydrolyze the electrophile. K₂CO₃ is chosen as a solid, non-nucleophilic base to neutralize the salt and the HBr byproduct. A slight excess is used to ensure the reaction goes to completion.

-

-

Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask and stir the suspension. Add diethylamine (125 µL, 1.2 mmol) dropwise to the stirring mixture at room temperature.

-

Causality: DMF is an excellent polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction. A small excess of the nucleophile ensures the complete consumption of the limiting electrophile.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Ethyl Acetate/Methanol).

-

Trustworthiness: TLC is a crucial self-validating step. A spot corresponding to the starting material should diminish over time, while a new, typically less polar spot for the product should appear.

-

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Causality: The aqueous wash removes the inorganic salts (KBr, excess K₂CO₃) and the DMF solvent. The product, being organic, is extracted into the ethyl acetate layer.

-

-

Purification: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure tertiary amine product.

-

Causality: The brine wash removes residual water from the organic layer. Drying with MgSO₄ ensures the complete removal of water before solvent evaporation. Chromatography separates the desired product from any unreacted starting materials or byproducts.

-

Safety, Handling, and Storage

Authoritative Grounding: As with all brominated organic compounds and acid salts, proper safety precautions are mandatory. [2]The following guidelines are based on standard laboratory safety protocols and data from related compounds. [3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [4][5]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [4]Avoid contact with skin and eyes. [4][5]In case of contact, rinse the affected area immediately with plenty of water. [3][5]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [4]It is often recommended to store this reagent refrigerated (2-8°C) and under an inert atmosphere to maximize shelf life. [5]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Hazard Identification (based on related compounds):

-

Harmful if swallowed. * May cause skin and serious eye irritation. [5]* May cause respiratory tract irritation. [5]

References

-

8-(Bromomethyl)quinoline | C10H8BrN. PubChem, National Center for Biotechnology Information. [Link]

-

1-(BROMOMETHYL)ISOQUINOLINE HYDROBROMIDE | CAS#:337508-56-2. Chemsrc. [Link]

-

Safety Data Sheet: Bromoform. Chemos GmbH&Co.KG. [Link]

-

This compound. Chem-Supply. [Link]

- Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

Sources

An In-Depth Technical Guide to 8-(Bromomethyl)isoquinoline Hydrobromide: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 8-(bromomethyl)isoquinoline hydrobromide, a key building block in medicinal chemistry and drug development. We will delve into its chemical structure, explore plausible synthetic routes with detailed protocols, analyze its reactivity, and discuss its emerging applications, particularly in the context of targeted therapies. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Unveiling the Structure and Properties of this compound

This compound is a salt of the heterocyclic compound 8-(bromomethyl)isoquinoline. The core of this molecule is an isoquinoline ring system, which consists of a benzene ring fused to a pyridine ring. The bromomethyl group (-CH2Br) is attached to the 8th position of this isoquinoline core. The hydrobromide salt is formed by the protonation of the nitrogen atom in the isoquinoline ring by hydrobromic acid.

The presence of the bromomethyl group, a reactive benzylic bromide, makes this compound a versatile intermediate for introducing the isoquinoline-8-yl-methyl moiety into various molecular scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1215541-16-4 | [1] |

| Molecular Formula | C₁₀H₉Br₂N | [1] |

| Molecular Weight | 302.99 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically starting from a readily available isoquinoline precursor. A logical and efficient synthetic pathway involves the preparation of 8-methylisoquinoline followed by a selective benzylic bromination.

Caption: Proposed synthetic pathway for this compound.

Synthesis of 8-Methylisoquinoline (Precursor)

The synthesis of the key intermediate, 8-methylisoquinoline, can be achieved through established methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, starting from appropriately substituted phenethylamines.[2][3]

Protocol: Benzylic Bromination of 8-Methylisoquinoline

This protocol describes the selective bromination of the methyl group at the 8-position of the isoquinoline ring, a classic example of a free-radical halogenation at a benzylic position.

Rationale: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to initiate the reaction. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux to facilitate radical formation.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylisoquinoline (1 equivalent) in anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in CCl₄, can be removed by filtration.

-

Purification: The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 8-(bromomethyl)isoquinoline.

Protocol: Formation of the Hydrobromide Salt

Rationale: The formation of the hydrobromide salt increases the compound's stability and crystallinity, facilitating its purification and handling.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude 8-(bromomethyl)isoquinoline in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrobromic acid (HBr) in the same solvent or bubble HBr gas through the solution while stirring.

-

Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. The solid is then collected by vacuum filtration.

-

Purification: The collected solid can be washed with cold diethyl ether and then dried under vacuum to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isoquinoline ring protons, typically in the aromatic region (δ 7.5-9.0 ppm). A key singlet for the two protons of the bromomethyl group (-CH₂Br) would be expected further downfield than a typical methyl group, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom. The protonation of the nitrogen would also influence the chemical shifts of the protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms of the isoquinoline core. The carbon of the bromomethyl group is expected to appear in the range of δ 30-35 ppm.

Mass Spectrometry (MS)

The mass spectrum of the free base, 8-(bromomethyl)isoquinoline, would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would likely involve the loss of the bromine atom or the entire bromomethyl group.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the isoquinoline ring (in the 1400-1600 cm⁻¹ region), and C-H bending vibrations. A notable feature would be the C-Br stretching vibration, typically observed in the fingerprint region (around 500-600 cm⁻¹). The N-H stretch from the protonated nitrogen in the hydrobromide salt would appear as a broad band in the 2500-3000 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity in this compound is the benzylic carbon of the bromomethyl group. The bromine atom is a good leaving group, making this carbon susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide range of functional groups.

Caption: General scheme for the nucleophilic substitution of 8-(Bromomethyl)isoquinoline.

This reactivity is the cornerstone of its utility as a building block. By reacting it with various nucleophiles (e.g., amines, alcohols, thiols, cyanides), a diverse library of 8-substituted isoquinoline derivatives can be synthesized. These derivatives can then be screened for various biological activities.

Applications in Drug Development: A Focus on CD26 Inhibition

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

A significant application of 8-(bromomethyl)isoquinoline is as a precursor for the synthesis of inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4), also known as CD26. CD26 is a transmembrane glycoprotein that plays a crucial role in glucose metabolism and T-cell activation.

Inhibition of CD26 has emerged as a therapeutic strategy for the treatment of type 2 diabetes and various immune-mediated diseases.[4] By serving as a starting material, 8-(bromomethyl)isoquinoline allows for the synthesis of novel isoquinoline-based CD26 inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles. The bromomethyl group provides a convenient handle to append different functionalities that can interact with the active site of the CD26 enzyme.

While the precise mechanism of action for derivatives of 8-(bromomethyl)isoquinoline as CD26 inhibitors would depend on the specific final structure, the general principle involves the isoquinoline core acting as a scaffold to position key interacting groups within the enzyme's active site.

Safety, Handling, and Storage

Safety Precautions: this compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Handling: As a hydrobromide salt, it is likely a solid that is more stable and less volatile than its free base. However, it is still a reactive alkylating agent and should be handled with care.

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its reactive bromomethyl group allows for the straightforward introduction of the isoquinoline-8-yl-methyl moiety into a variety of molecules. While detailed experimental data for the title compound remains elusive in publicly accessible literature, its synthesis and reactivity can be confidently predicted based on well-established chemical principles. Its potential as a precursor for the development of novel therapeutics, particularly CD26 inhibitors, underscores its importance for researchers in the field of drug discovery. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of new bioactive molecules with significant therapeutic potential.

References

-

Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]

-

Therapeutic Perspectives of CD26 Inhibitors in Imune-Mediated Diseases. PMC. 2022-07-14. Available from: [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. 2016-09-12. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available from: [Link]

-

Isoquinoline synthesis. Química Organica.org. 2010-05-06. Available from: [Link]

-

Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF. ResearchGate. 2025-08-06. Available from: [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC - PubMed Central. Available from: [Link]

-

Isoquinoline derivatives as potent CRTH2 antagonists: design, synthesis and SAR. PubMed. Available from: [Link]

-

The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). ResearchGate. Available from: [Link]

Sources

A Researcher's Guide to the Synthesis of 8-(Bromomethyl)isoquinoline Hydrobromide: Mechanism, Protocol, and Best Practices

Abstract

This technical guide provides an in-depth exploration of the synthesis of 8-(Bromomethyl)isoquinoline hydrobromide, a critical building block in medicinal chemistry and drug discovery. The primary focus is on the Wohl-Ziegler bromination of 8-methylisoquinoline, a robust and widely adopted synthetic route. This document elucidates the underlying free-radical mechanism, offers a detailed and validated experimental protocol, and discusses essential safety considerations and process optimization strategies. It is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who require a comprehensive understanding and practical framework for the preparation of this key intermediate.

Introduction: The Significance of 8-(Bromomethyl)isoquinoline

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with diverse biological activities.[1] 8-(Bromomethyl)isoquinoline, and its hydrobromide salt, serve as a versatile precursor for introducing the isoquinolin-8-ylmethyl moiety into target molecules. This functionality is crucial for creating novel chemical entities with potential applications in areas such as enzyme inhibition and the development of therapeutic agents.[2][3][4] The bromomethyl group provides a reactive handle for nucleophilic substitution reactions, enabling chemists to readily construct more complex molecular architectures.[2] This guide focuses on the most common and effective method for its synthesis: the free-radical bromination of 8-methylisoquinoline.

Synthetic Strategy: The Wohl-Ziegler Bromination

The conversion of 8-methylisoquinoline to 8-(bromomethyl)isoquinoline is most effectively achieved through a benzylic bromination reaction. The Wohl-Ziegler reaction is the method of choice for this transformation, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.[5][6][7][8]

Why the Wohl-Ziegler Reaction?

This method is preferred for several key reasons:

-

Selectivity: It selectively brominates the benzylic position (the carbon adjacent to the aromatic ring) over other positions.[6][7] This regioselectivity is crucial for obtaining the desired product and is driven by the stability of the resulting benzylic radical intermediate.[9][10]

-

Controlled Bromine Concentration: NBS provides a low, constant concentration of molecular bromine (Br₂) in the reaction mixture.[5][9] This is critical to suppress competing ionic reactions, such as electrophilic addition to the aromatic rings, which would lead to undesired side products.[7][9]

-

Mild Conditions: The reaction is typically conducted under reflux in a suitable solvent, representing relatively mild conditions that are compatible with the isoquinoline ring system.

Mechanistic Insights: The Radical Chain Pathway

Understanding the mechanism of the Wohl-Ziegler reaction is fundamental to troubleshooting and optimizing the synthesis. The process occurs via a radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.[6][10]

-

Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, like AIBN, which generates two radicals and a molecule of nitrogen gas. This radical then abstracts a bromine atom from a trace amount of molecular bromine, which is always present in NBS or is formed by the reaction of NBS with trace HBr.[9][10] This generates a bromine radical (Br•).

-

Propagation: This is a two-step cycle that forms the product and regenerates the chain-carrying radical.

-

Step 2a: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of 8-methylisoquinoline. This is the rate-determining step and is favored due to the resonance stabilization of the resulting benzylic radical.[9][10]

-

Step 2b: The benzylic radical reacts with a molecule of Br₂ (generated in situ from NBS) to form the desired product, 8-(bromomethyl)isoquinoline, and a new bromine radical, which continues the chain reaction.[6][10]

-

-

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through various combinations of the radicals present in the mixture.[10]

Validated Experimental Protocol

This section provides a self-validating, step-by-step protocol for the synthesis of this compound. The quantities provided are for a representative laboratory scale.

Materials and Reagents

| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) | Notes |

| 8-Methylisoquinoline | 143.18 g/mol | 5.0 g | 34.9 | Starting material. |

| N-Bromosuccinimide (NBS) | 177.98 g/mol | 6.5 g | 36.5 | Recrystallize from water if it appears colored. |

| AIBN | 164.21 g/mol | 0.29 g | 1.75 | Radical initiator. |

| Carbon Tetrachloride (CCl₄) | 153.82 g/mol | 150 mL | - | Anhydrous. See safety notes for alternatives. |

| Diethyl Ether | 74.12 g/mol | 100 mL | - | Anhydrous, for precipitation. |

Reaction Workflow Diagram

Caption: Workflow for Wohl-Ziegler bromination of 8-methylisoquinoline.

Step-by-Step Procedure

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen or argon inlet.

-

Charging Reagents: To the flask, add 8-methylisoquinoline (5.0 g, 34.9 mmol) and anhydrous carbon tetrachloride (150 mL). Stir the solution until the starting material is fully dissolved.

-

Addition of Brominating Agent: Add N-bromosuccinimide (6.5 g, 36.5 mmol, 1.05 eq) and AIBN (0.29 g, 1.75 mmol, 0.05 eq) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 77°C) with vigorous stirring under an inert atmosphere. The reaction can be initiated with a heat lamp if necessary.

-

Monitoring: The reaction progress can be monitored visually. As the reaction proceeds, the denser NBS is consumed and the less dense succinimide byproduct is formed, which will float to the surface.[5] The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete (all NBS has been converted), cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. A yellow-orange oil or solid should remain.

-

Precipitation and Isolation: As the reaction generates HBr as a byproduct, the product often precipitates as the hydrobromide salt. To ensure complete precipitation, add anhydrous diethyl ether to the concentrated residue and stir. The hydrobromide salt will precipitate as a solid.

-

Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Safety and Handling: A Critical Overview

Chemical synthesis requires stringent adherence to safety protocols. The following points are of critical importance for this procedure.

-

N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. It can cause severe skin burns and eye damage.[11] Always handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11][12][13]

-

Radical Initiators (AIBN): AIBN is thermally unstable and can decompose exothermically. Store it refrigerated and away from heat sources.

-

Solvents: Carbon tetrachloride (CCl₄) is a known carcinogen and ozone-depleting substance.[5] Its use is highly restricted. Safer, alternative solvents such as acetonitrile or trifluorotoluene have been successfully used in Wohl-Ziegler reactions and should be considered.[5][9] Diethyl ether is extremely flammable.

-

General Precautions: The reaction should be conducted in a fume hood at all times. Ensure an emergency eyewash station and safety shower are accessible.[11] In case of skin or eye contact, rinse immediately and copiously with water and seek medical attention.[11][12][14]

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient initiator; low temperature; degraded NBS. | Add a small additional portion of AIBN. Ensure vigorous reflux. Use freshly recrystallized NBS. |

| Formation of Di-bromo Product | Use of excess NBS (more than 1.1 eq). | Use a stoichiometric amount or slight excess (1.05 eq) of NBS. Monitor the reaction carefully. |

| Ring Bromination | Presence of moisture or acid, leading to ionic bromination. | Use anhydrous solvents and reagents. Consider adding a non-nucleophilic base like calcium carbonate to scavenge trace acid. |

| Low Yield | Product loss during work-up; incomplete precipitation. | Ensure efficient filtration and washing. Use a sufficient volume of anti-solvent (ether) for precipitation and cool the mixture. |

Conclusion

The Wohl-Ziegler bromination of 8-methylisoquinoline provides a reliable and selective pathway to this compound. A thorough understanding of the radical chain mechanism, careful execution of the experimental protocol, and unwavering attention to safety are paramount for a successful synthesis. By following the guidelines presented in this document, researchers can confidently prepare this valuable synthetic intermediate for application in drug discovery and advanced chemical synthesis programs.

References

-

Wohl-Ziegler Reaction - Organic Chemistry Portal. [Link]

-

Wohl–Ziegler bromination - Wikipedia. [Link]

-

Wohl-Ziegler Reaction Definition - Fiveable. [Link]

-

Radical Allylic Bromination (Wohl-Ziegler Reaction) - Chem LibreTexts. [Link]

-

Wohl-Ziegler Bromination | Chem-Station Int. Ed. [Link]

-

Hazards of a N -Bromosuccinimide Solution in N,N -Dimethylformamide - ResearchGate. [Link]

-

Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. [Link]

-

MSDS of N-Bromosuccinimide (NBS) - Capot Chemical. [Link]

-

What are the applications of 8-bromoisoquinoline? - Knowledge - Amerigo Scientific. [Link]

-

Wohl–Ziegler bromination - Grokipedia. [Link]

-

This compound - Chem-Supply. [Link]

- Synthesis of 5- or 8-bromoisoquinoline derivatives - Google P

-

Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF - ResearchGate. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. [Link]

-

Bromination of 8-substituted quinolines. Reagents and conditions - ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]

-

(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. [Link]

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. What are the applications of 8-bromoisoquinoline? - Knowledge [allgreenchems.com]

- 3. This compound [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Wohl-Ziegler Reaction [organic-chemistry.org]

- 10. Radical Allylic Bromination (Wohl-Ziegler Reaction) [ns1.almerja.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. capotchem.com [capotchem.com]

- 14. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 8-(Bromomethyl)isoquinoline Hydrobromide

This guide provides a comprehensive technical overview of 8-(bromomethyl)isoquinoline hydrobromide, a versatile reagent for the synthesis of complex molecular architectures. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core reactivity of this compound, offering field-proven insights into its application. We will explore its fundamental chemical properties, predictable reactivity patterns, and its potential as a key building block in the construction of novel chemical entities with significant biological and material science applications.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence is a testament to its ability to interact with a wide range of biological targets. The strategic functionalization of the isoquinoline ring system is therefore a critical endeavor in the pursuit of new therapeutic agents. This compound emerges as a particularly valuable reagent in this context, offering a reactive "handle" at the 8-position for the introduction of diverse molecular fragments. This guide will illuminate the chemical principles that govern its reactivity and provide a framework for its effective utilization in synthesis.

Physicochemical Properties and Handling

8-(Bromomethyl)isoquinoline is typically supplied as its hydrobromide salt to improve its stability and handling characteristics. The hydrobromide salt is a solid at room temperature, which simplifies weighing and dispensing.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉Br₂N | [3] |

| Molecular Weight | 303.00 g/mol | [3] |

| Appearance | Solid | [3] |

| Storage | Store at -20°C | [4] |

Note on the Hydrobromide Salt: The presence of the hydrobromide salt means that the isoquinoline nitrogen is protonated. In many reactions, particularly those involving nucleophiles, a base must be added to neutralize the hydrobromide and liberate the free base form of the isoquinoline, which can influence the reaction outcome.

Core Reactivity: A Focus on the Benzylic Bromide

The primary locus of reactivity in this compound is the bromomethyl group. This functional group behaves as a classic benzylic bromide, making the methylene carbon highly susceptible to nucleophilic attack. The bromine atom is an excellent leaving group, and the adjacent isoquinoline ring system can stabilize the transition state of substitution reactions.

Nucleophilic Substitution Reactions

The most common application of this compound is in nucleophilic substitution reactions. A wide array of nucleophiles can be employed to displace the bromide, leading to the formation of a new carbon-nucleophile bond at the 8-position of the isoquinoline core.

Caption: General workflow for nucleophilic substitution.

Causality in Experimental Design: The choice of base is critical and depends on the nature of the nucleophile. For neutral nucleophiles like amines, a non-nucleophilic base such as triethylamine or diisopropylethylamine is often used to scavenge the HBr generated during the reaction. For anionic nucleophiles, a base may not be necessary if the nucleophile is used in its salt form. The solvent choice is also important, with polar aprotic solvents like DMF or acetonitrile generally being effective for these types of reactions.

The reaction of this compound with primary or secondary amines is a straightforward method for the synthesis of 8-(aminomethyl)isoquinoline derivatives. These products are of significant interest in medicinal chemistry due to the prevalence of the benzylamine scaffold in bioactive molecules.

Illustrative Protocol: Synthesis of a Secondary Amine Derivative

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile is added a primary amine (1.2 eq).

-

Triethylamine (2.5 eq) is added to the mixture to neutralize the hydrobromide salt and the HBr formed during the reaction.

-

The reaction mixture is stirred at room temperature for 12-24 hours and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Thiols are excellent nucleophiles and react readily with this compound to form the corresponding thioethers. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Illustrative Protocol: Synthesis of a Thioether Derivative

-

To a solution of a thiol (1.1 eq) in DMF is added a base such as sodium hydride (1.2 eq) at 0 °C to form the thiolate.

-

A solution of this compound (1.0 eq) in DMF is then added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated, followed by purification of the product.

While less commonly documented for this specific isomer, the principles of nucleophilic substitution extend to oxygen-based nucleophiles (alcohols, phenols) and carbon-based nucleophiles (cyanide, enolates). These reactions would provide access to ether and new carbon-carbon bond-containing derivatives, respectively.

Potential for Cross-Coupling Reactions

While direct cross-coupling of the benzylic bromide is not the standard approach, its conversion to other functionalities opens the door to powerful C-C bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings.[5][6][7][8][9][10][11] For instance, the bromide could be converted to an organoboron species for Suzuki coupling or to a terminal alkyne for Sonogashira coupling.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Caption: Conceptual pathway for Suzuki coupling.[5][7][11]

Applications in Drug Discovery and Materials Science

The derivatives of this compound are poised to be valuable compounds in several areas of research:

-

Medicinal Chemistry: As mentioned, the isoquinoline scaffold is a "privileged structure" in drug discovery.[12] The ability to easily introduce a variety of substituents at the 8-position allows for the rapid generation of compound libraries for screening against biological targets. For example, 8-substituted isoquinolines have been investigated for their potential as enzyme inhibitors.

-

Materials Science: The rigid, planar structure of the isoquinoline ring system makes it an attractive component for organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and sensors. The functionalization at the 8-position can be used to tune the electronic properties and solid-state packing of these materials.

Conclusion and Future Outlook

This compound is a reagent with significant, yet still largely untapped, potential. Its reactivity is primarily governed by the benzylic bromide, which readily undergoes nucleophilic substitution with a wide range of nucleophiles. While direct cross-coupling reactions are not its primary application, it serves as an excellent precursor for more advanced C-C bond-forming strategies. The strategic importance of the isoquinoline core in medicinal chemistry and materials science ensures that this compound will continue to be a valuable tool for synthetic chemists seeking to create novel and functional molecules. Further exploration of its reactivity, particularly in the realm of modern cross-coupling reactions, is a promising avenue for future research.

References

- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.

- Literature review of 8-isoquinolinol deriv

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC - PubMed Central.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

-

Isoquinoline. Wikipedia. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Heck reaction. Wikipedia. [Link]

-

Suzuki reaction. Wikipedia. [Link]

- Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.

-

Sonogashira coupling. Wikipedia. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.

- Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Deriv

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Solution: A Technical Guide to the Solubility of 8-(Bromomethyl)isoquinoline Hydrobromide

For Immediate Release

A deep understanding of a compound's solubility is fundamental to its successful application in research and development. This guide offers a comprehensive technical overview of the solubility of 8-(Bromomethyl)isoquinoline hydrobromide, a key intermediate in organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to provide a foundational understanding of the physicochemical properties governing its solubility, predictive insights, and robust experimental protocols for precise quantification.

Introduction: The Versatile Building Block

This compound is a heterocyclic organic compound of significant interest. Its isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural alkaloids and synthetic compounds with diverse biological activities. The reactive bromomethyl group at the 8-position makes it a valuable electrophilic building block for the synthesis of more complex molecules through nucleophilic substitution reactions. The hydrobromide salt form enhances its stability and handling characteristics, while also critically influencing its solubility profile.

Physicochemical Drivers of Solubility

The solubility of this compound is a multifactorial property dictated by its distinct structural features: the aromatic isoquinoline nucleus, the reactive bromomethyl substituent, and its ionic hydrobromide salt form.

-

The Isoquinoline Core: The fused aromatic ring system of isoquinoline is inherently nonpolar, suggesting a degree of solubility in organic solvents.[1] However, the presence of the nitrogen heteroatom introduces a dipole moment and the capacity for hydrogen bonding, particularly with protic solvents. Unsubstituted isoquinoline, for instance, is sparingly soluble in water but dissolves well in ethanol and other common organic solvents.[2][3]

-

The Bromomethyl Group: This functional group adds to the molecule's molecular weight and introduces a polar carbon-bromine bond. While it can participate in dipole-dipole interactions, its primary influence is as a reactive site. In protic solvents, particularly water, the potential for hydrolysis of the benzylic bromide to the corresponding alcohol must be considered, a reaction that can be influenced by temperature and pH.

-

The Hydrobromide Salt: The formation of a hydrobromide salt is the most significant factor influencing the solubility of this compound in polar solvents. The ionic character of the salt, where the isoquinoline nitrogen is protonated and associated with a bromide counter-ion, allows for strong ion-dipole interactions with polar solvent molecules like water.[4] This generally leads to a substantial increase in aqueous solubility compared to the free base.[5] The "salting-out" effect may be observed in highly concentrated salt solutions, where the solubility of the organic salt could decrease.[6]

Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble to Soluble | The hydrobromide salt form significantly enhances solubility through ion-dipole interactions. However, the relatively large organic core may limit high solubility. Potential for hydrolysis over time. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including salts.[7][8] |

| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent with excellent solvating properties for polar and nonpolar compounds. |

| Ethanol/Methanol | Soluble | Polar protic solvents that can engage in hydrogen bonding with the protonated nitrogen and solvate the ionic components. The organic backbone is also compatible. |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | A nonpolar solvent less capable of solvating the ionic salt. |

| Acetonitrile | Sparingly Soluble | A polar aprotic solvent, but generally a weaker solvent for salts compared to DMSO or DMF. |

| Acetone | Sparingly Soluble | A polar aprotic solvent with moderate solvating power for ionic species. |

graph "Solubility_Factors" { layout=neato; node [shape=box, style=rounded]; "this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Isoquinoline Core" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Bromomethyl Group" [fillcolor="#FBBC05", fontcolor="#202124"]; "Hydrobromide Salt" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solubility in Organic Solvents" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Solubility in Polar Solvents" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reactivity (Hydrolysis)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -- "Isoquinoline Core" [len=1.5]; "this compound" -- "Bromomethyl Group" [len=1.5]; "this compound" -- "Hydrobromide Salt" [len=1.5]; "Isoquinoline Core" -- "Solubility in Organic Solvents" [len=2]; "Hydrobromide Salt" -- "Solubility in Polar Solvents" [len=2]; "Bromomethyl Group" -- "Reactivity (Hydrolysis)" [len=2]; }

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a solvent of choice.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vial at a moderate speed.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered solution quantitatively with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Sources

- 1. Isoquinoline.pptx [slideshare.net]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. uop.edu.pk [uop.edu.pk]

- 4. CAS 337508-56-2: Isoquinoline, 1-(bromomethyl)-, hydrobrom… [cymitquimica.com]

- 5. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J [pubs.rsc.org]

- 6. quora.com [quora.com]

- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

8-(Bromomethyl)isoquinoline hydrobromide safety data sheet

An In-Depth Technical Guide to the Safe Handling of 8-(Bromomethyl)isoquinoline Hydrobromide

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the chemical rationale behind the safety protocols, ensuring a culture of informed and proactive safety in the laboratory.

Introduction: A Potent Reagent Requiring Respect

This compound is a valuable reagent in synthetic and medicinal chemistry. As a derivative of isoquinoline, it serves as a key building block in the development of novel compounds, including potential therapeutic agents such as CD26 inhibitors.[1] Its utility stems from the reactive bromomethyl group, which makes it an effective electrophile for introducing the isoquinoline moiety into a target molecule.[2]

However, the very reactivity that makes this compound synthetically useful also renders it hazardous. The bromomethyl group is a potent alkylating agent, capable of reacting with biological nucleophiles. This necessitates a thorough understanding of its properties and strict adherence to safety protocols to mitigate risks of exposure and injury. This guide is structured to provide the necessary field-proven insights and self-validating protocols to handle this reagent with the confidence that comes from competence.

Section 1: Chemical and Physical Identity

Proper identification is the first step in any safety assessment. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | 8-(Bromomethyl)-8-azanaphthalene hydrobromide | [3] |

| CAS Number | 1215541-16-4 | [3][4] |

| Molecular Formula | C₁₀H₉Br₂N (or C₁₀H₈BrN·HBr) | [4] |

| Molecular Weight | ~303 g/mol | [3][4] |

| Appearance | Solid | [3] |

Section 2: Hazard Identification and GHS Classification

While a specific, universally adopted GHS classification for this compound is not consistently available across all suppliers, a conservative classification can be authoritatively inferred from its chemical structure and data on closely related analogues, such as 8-(bromomethyl)quinoline. The primary hazard stems from the electrophilic bromomethyl group, which classifies the molecule as a potent alkylating agent.

Rationale for Classification: The analogue 8-(Bromomethyl)quinoline is classified as causing severe skin burns and eye damage.[5] This is a logical classification for a reactive benzylic bromide. The hydrobromide salt form is unlikely to mitigate this corrosivity. Therefore, a classification of Skin Corrosion Category 1B (H314) is the most appropriate and protective assignment. Additional hazards from related compounds include being harmful if swallowed.[6]

| Hazard Class | Hazard Code | Description | Pictogram |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | Corrosion |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Exclamation Mark |

| Serious Eye Damage | H318 | Causes serious eye damage | Corrosion |

Caption: GHS Pictograms for this compound.

Section 3: The Mechanistic Basis of Hazard and Principles of Safe Handling

Understanding why a substance is hazardous is fundamental to developing robust safety protocols.

-

The Chemistry of the Hazard: The C-Br bond in the bromomethyl group is polarized, leaving the benzylic carbon electron-deficient and highly susceptible to nucleophilic attack. In the laboratory, this allows for desired reactions with carbanions, amines, or alcohols. In the body, however, the same reactivity allows the molecule to alkylate biological nucleophiles, such as amino and thiol groups on proteins or the bases in DNA. This indiscriminate alkylation is the chemical mechanism behind its corrosive and irritant effects.

-

Hierarchy of Controls: The most effective safety strategies prioritize engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: The hierarchy of controls, prioritizing systemic safety measures.

Engineering Controls: All work involving solid or dissolved this compound must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7] The facility must be equipped with an eyewash station and a safety shower.[7]

Administrative Controls: Access to areas where this chemical is stored or used should be restricted to trained personnel. A designated area for its use should be clearly marked. Develop and strictly follow a Standard Operating Procedure (SOP) for all experiments involving this reagent.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide a sufficient barrier against this corrosive chemical.

| Task | Required PPE | Rationale and Best Practices |

| Weighing Solid | Lab coat, chemical splash goggles (EN 166), face shield, two pairs of chemical-resistant gloves (e.g., nitrile inner, neoprene/butyl rubber outer).[5][7] | Weighing solids poses a high risk of dust generation and contamination. A face shield provides an additional layer of protection against splashes to the face. Double-gloving is critical to prevent exposure from a single glove failure. |

| Handling Solutions | Lab coat, chemical splash goggles, chemical-resistant gloves.[5][8] | While the risk of dust inhalation is lower, the risk of splashes remains. Ensure gloves are compatible with the solvent being used. |

| Large Scale (>5g) or Emergency | Chemical-resistant coverall ("bunny suit"), chemical-resistant boots, appropriate respiratory protection (e.g., N95 for dust or a respirator with an organic vapor cartridge for solutions).[9][10] | For larger quantities, the potential for significant exposure increases. Full body protection and respiratory protection are mandatory. |

Section 5: Emergency Protocols and Workflows

In the event of an exposure or spill, a rapid and correct response is critical.

First-Aid Measures

The immediate goal is to remove the chemical from the affected area and seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[5][7] Remove contact lenses if present and easy to do.[5] Immediate medical attention is required. [5]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[7] Immediate medical attention is required. [5]

-

Inhalation: Move the person to fresh air and place them in a position comfortable for breathing.[7][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Immediate medical attention is required. [5][7]

-

Ingestion: Rinse the mouth thoroughly with water.[5] Do NOT induce vomiting. [5] This is a critical instruction, as inducing vomiting with a corrosive substance can cause a second wave of damage to the esophagus. Give the person a few glasses of water to drink, if they are conscious. Immediately call a poison control center or physician. [5]

Accidental Release and Spill Cleanup Protocol

A systematic approach is required to safely manage a spill.

-

Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Before approaching the spill, don the appropriate PPE as described for large-scale handling (Section 4).

-

Contain & Absorb: For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.

-

Collect: Carefully sweep or scoop the material into a clearly labeled, sealable waste container.[7][11] Do not generate dust.

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials in the same hazardous waste container.

-

Dispose: Dispose of the waste container according to institutional and local environmental regulations.

-

Doff PPE & Wash: Remove PPE carefully to avoid self-contamination and wash hands and any exposed skin thoroughly.

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 337508-56-2: Isoquinoline, 1-(bromomethyl)-, hydrobrom… [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 1215541-16-4 [chemicalbook.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 8-(Bromomethyl)quinoline | C10H8BrN | CID 346914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(BROMOMETHYL)ISOQUINOLINE HYDROBROMIDE | CAS#:337508-56-2 | Chemsrc [chemsrc.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]

- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 11. chemicalbook.com [chemicalbook.com]

The Isoquinoline Moiety: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance of a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a testament to this principle.[1][2][3] Its inherent structural rigidity, coupled with numerous sites for chemical modification, has established it as a "privileged scaffold"—a core structure that is repeatedly found in biologically active compounds with a remarkable propensity for interacting with a diverse array of biological targets.[3][4][5] This guide provides a comprehensive exploration of the multifaceted role of the isoquinoline moiety in drug design, delving into its physicochemical properties, prevalence in nature and medicine, diverse therapeutic applications, and the synthetic strategies that unlock its full potential.

The Physicochemical Allure: Why Isoquinoline Resonates with Biological Systems

The therapeutic versatility of the isoquinoline nucleus is deeply rooted in its fundamental chemical and physical properties. As a heterocyclic aromatic compound, it possesses a unique electronic distribution and three-dimensional shape that facilitates interactions with biological macromolecules.[6][7]

Key Physicochemical Characteristics:

-

Aromaticity and Rigidity: The fused ring system imparts a high degree of planarity and rigidity, which can be advantageous for specific binding to the well-defined pockets of proteins and enzymes. This conformational constraint can lead to higher binding affinity and selectivity.

-

Basicity: The nitrogen atom in the pyridine ring confers weak basicity (pKa of 5.14), allowing for protonation under physiological conditions.[7][8] This property can be crucial for forming ionic interactions with acidic residues in target proteins and can also influence the solubility and pharmacokinetic profile of a drug candidate.

-

Dipole Moment: The presence of the nitrogen atom creates a dipole moment, contributing to its ability to engage in polar interactions such as hydrogen bonding, which are fundamental to molecular recognition in biological systems.[8]

-

Solubility: While isoquinoline itself has low solubility in water, it is readily soluble in various organic solvents.[9][10] The introduction of polar functional groups onto the scaffold is a common strategy to modulate its solubility and overall drug-like properties.

These intrinsic properties make the isoquinoline scaffold an excellent starting point for the design of molecules that can effectively navigate the physiological environment and interact with their intended biological targets.

A Privileged Scaffold: From Nature's Pharmacy to FDA-Approved Therapeutics

The prevalence of the isoquinoline core in both natural products and clinically approved drugs underscores its significance in medicinal chemistry.[4][11][12]

Nature's Blueprint: Isoquinoline Alkaloids

A vast number of naturally occurring alkaloids feature the isoquinoline skeleton, many of which have been used in traditional medicine for centuries and continue to be a source of inspiration for modern drug discovery.[6][13][14] These compounds are particularly abundant in plant families such as Papaveraceae (poppy family) and Berberidaceae (barberry family).[6]

Notable Examples of Natural Isoquinoline Alkaloids:

| Alkaloid | Natural Source | Traditional/Modern Therapeutic Use |

| Morphine | Papaver somniferum (Opium Poppy) | Potent analgesic for severe pain.[15] |

| Codeine | Papaver somniferum (Opium Poppy) | Analgesic and antitussive.[6] |

| Papaverine | Papaver somniferum (Opium Poppy) | Vasodilator and smooth muscle relaxant.[11][16] |

| Berberine | Berberis species (Barberry) | Antimicrobial, anti-inflammatory, and antidiabetic properties.[6][17] |

| Noscapine | Papaver somniferum (Opium Poppy) | Antitussive with potential anticancer activity.[6][15] |

| Emetine | Carapichea ipecacuanha | Anti-protozoal agent, historically used as an emetic.[6][18] |

The diverse biological activities of these natural products have spurred extensive research into the synthesis and evaluation of novel isoquinoline derivatives.

Clinical Success: FDA-Approved Drugs Containing the Isoquinoline Moiety

The therapeutic potential of the isoquinoline scaffold is further validated by the number of drugs approved by the U.S. Food and Drug Administration (FDA) and other regulatory agencies that incorporate this core structure.[4][11][19] These synthetic and semi-synthetic compounds span a wide range of therapeutic areas.

Selected FDA-Approved Isoquinoline-Based Drugs:

| Drug Name | Therapeutic Class | Mechanism of Action (if applicable) |

| Quinapril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) inhibitor.[11][16] |

| Moexipril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) inhibitor.[11] |

| Roxadustat | Anti-anemia | Hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[11] |

| Asunaprevir | Antiviral | Hepatitis C virus (HCV) NS3/4A protease inhibitor.[11] |

| Saquinavir | Antiretroviral | HIV-1 protease inhibitor.[7][20] |

| Nelfinavir | Antiretroviral | HIV-1 protease inhibitor.[20] |

| Solifenacin | Antispasmodic | Muscarinic receptor antagonist.[11] |

| Atracurium | Neuromuscular Blocker | Competitive antagonist of nicotinic acetylcholine receptors.[15] |

This consistent representation in clinically successful drugs highlights the isoquinoline scaffold's favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and its ability to be tailored for high-affinity interactions with a variety of biological targets.

The Isoquinoline Moiety as a Versatile Pharmacophore in Drug Design

The true power of the isoquinoline scaffold in drug design lies in its ability to act as a versatile pharmacophore—the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity.[21] By strategically modifying the isoquinoline core, medicinal chemists can fine-tune the pharmacological profile of a molecule to achieve desired therapeutic effects.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Isoquinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through a variety of mechanisms of action.[3][11][22]

Key Anticancer Mechanisms of Isoquinoline Derivatives:

-